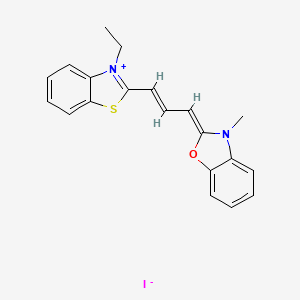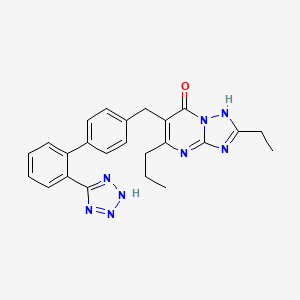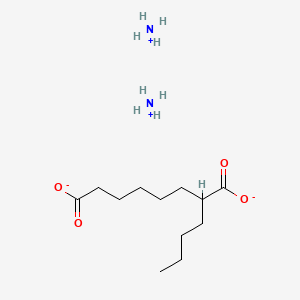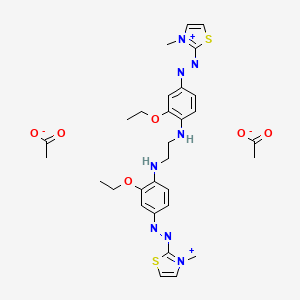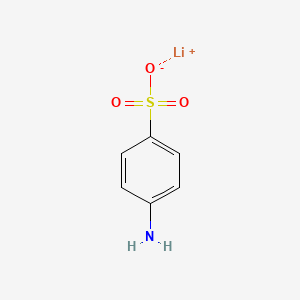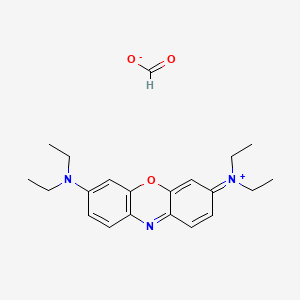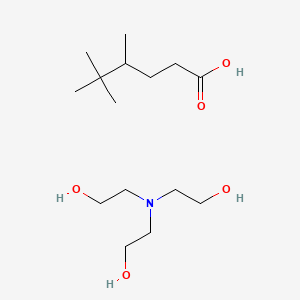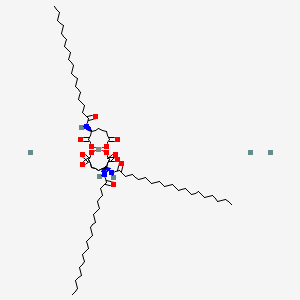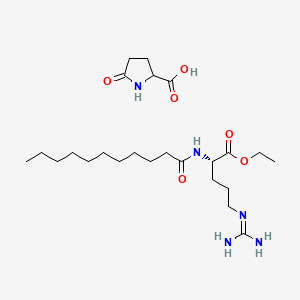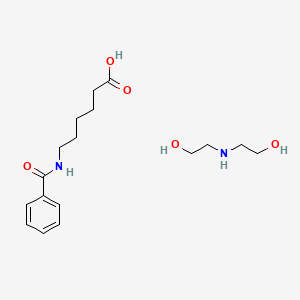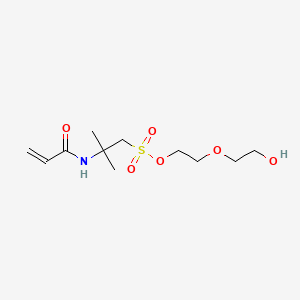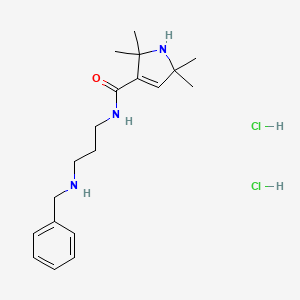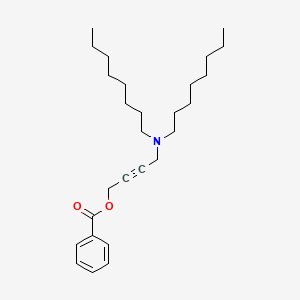
5'-Fluoro-2'-methyl-2-trifluoromethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone is a chemical compound with the molecular formula C15H10F4O and a molecular weight of 282.23 g/mol . It is known for its unique structure, which includes both fluorine and trifluoromethyl groups, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone typically involves the reaction of 5-fluoro-2-methylbenzoyl chloride with 2-(trifluoromethyl)phenylmagnesium bromide under controlled conditions . The reaction is carried out in an anhydrous environment to prevent hydrolysis and is often catalyzed by a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
Aplicaciones Científicas De Investigación
5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can form strong hydrogen bonds and van der Waals interactions with target molecules, influencing their activity and function . The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-2-methylbenzophenone
- 2-Trifluoromethylbenzophenone
- 4-Fluoro-2-methylbenzophenone
Uniqueness
5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Propiedades
Número CAS |
87750-60-5 |
|---|---|
Fórmula molecular |
C15H10F4O |
Peso molecular |
282.23 g/mol |
Nombre IUPAC |
(5-fluoro-2-methylphenyl)-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H10F4O/c1-9-6-7-10(16)8-12(9)14(20)11-4-2-3-5-13(11)15(17,18)19/h2-8H,1H3 |
Clave InChI |
GAUVVOWDIITZQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)C(=O)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


